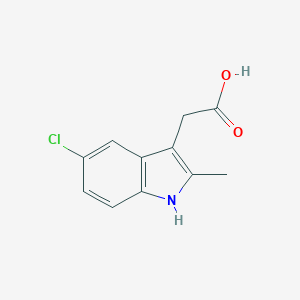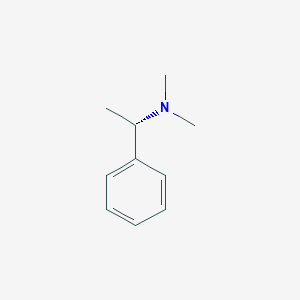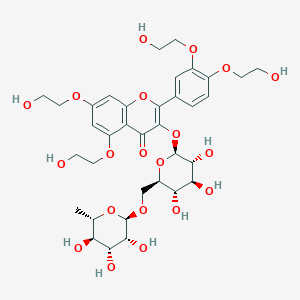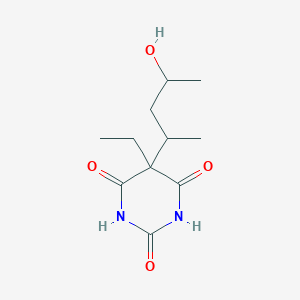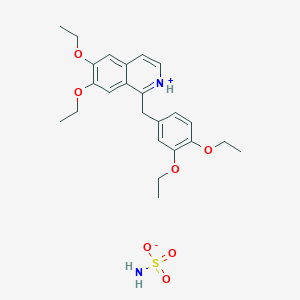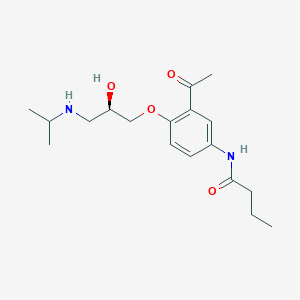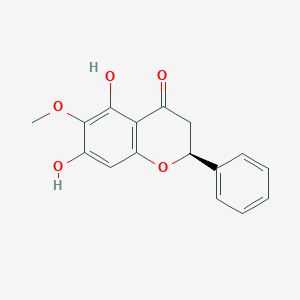
二氢橙皮素A
描述
Dihydrooroxylin A is a dihydroxyflavanone that is flavanone substituted by hydroxy groups at positions 5 and 7 and a methoxy group at position 6. Isolated from Pisonia aculeata, it exhibits antitubercular activity. It has a role as an antitubercular agent and a plant metabolite. It is a dihydroxyflavanone and a monomethoxyflavanone.
Dihydrooroxylin A is a natural product found in Scutellaria scandens, Scutellaria caerulea, and other organisms with data available.
科学研究应用
抗结核活性
二氢橙皮素A已被鉴定为一种抗结核剂。 它表现出可以杀死或抑制结核分枝杆菌(导致结核病的细菌)生长的特性 。鉴于抗击结核病,尤其是对抗传统抗生素耐药菌株的全球性挑战,这种应用尤为重要。
植物代谢产物和植物化学
作为一种植物代谢产物,this compound是在植物的代谢反应中产生的。它已从刺果假黄瓜中分离出来,存在于茎和根中。 这种化合物有助于植物化学的研究,该研究探索从植物中提取的化学物质、它们的生物学功能以及在医药和其他行业中的潜在用途 。
, 分子量为 286.2794 Da。 .作用机制
Dihydrooroxylin A, also known as Flavanone, 5,7-dihydroxy-6-methoxy- or (2S)-5,7-dihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one, is a natural polyphenolic compound belonging to the flavanone class . This compound has been found to exhibit various biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor effects .
Target of Action
It is known to exhibit antitubercular activity , suggesting that it may target Mycobacterium tuberculosis or related biochemical pathways.
Mode of Action
It is known to have antiproliferative, anti-inflammatory, and proapoptotic effects . It also restricts the spread of cancer cells to distant organs
Biochemical Pathways
This action results in the downregulation of nuclear translocation and DNA-binding potency of NF-κB , which can inhibit the proliferation of cancer cells and induce apoptosis.
Result of Action
Dihydrooroxylin A has been found to exhibit various molecular and cellular effects. It has antiproliferative effects, meaning it can inhibit the growth of cells, particularly cancer cells . It also has anti-inflammatory effects, which can help reduce inflammation and potentially alleviate symptoms of inflammatory diseases . Furthermore, it has proapoptotic effects, meaning it can induce apoptosis or programmed cell death, which is particularly beneficial in the context of cancer treatment .
Action Environment
The action, efficacy, and stability of Dihydrooroxylin A can be influenced by various environmental factors. For instance, it is stable under acidic and alkaline conditions but can be oxidized under light exposure . Its solubility is good in ethanol, chloroform, and dithiane , which can affect its bioavailability and efficacy
生化分析
Biochemical Properties
The compound is a flavanone with methoxy groups attached to the C6 atom of the flavonoid backbone
Cellular Effects
It has been found in stem and root of Pisonia aculeata . The specific effects of Dihydrooroxylin A on various types of cells and cellular processes, including its influence on cell function, cell signaling pathways, gene expression, and cellular metabolism, need to be further investigated.
Molecular Mechanism
As a flavanone, it may interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
属性
IUPAC Name |
5,7-dihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-16-11(18)8-13-14(15(16)19)10(17)7-12(21-13)9-5-3-2-4-6-9/h2-6,8,12,18-19H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAPPCXFYKSDSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dihydrooroxylin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037322 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
18956-18-8 | |
| Record name | Dihydrooroxylin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037322 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
177 °C | |
| Record name | Dihydrooroxylin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037322 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the origins of Dihydrooroxylin A?
A1: Dihydrooroxylin A is not naturally present in significant amounts in plants. It is a metabolite of the flavone oroxylin A, found in herbs like Scutellaria baicalensis. Following oral ingestion of herbal remedies containing oroxylin A, like Shosaiko-to and Daisaiko-to, Dihydrooroxylin A is detected in urine. This biotransformation likely occurs via stereoselective reduction, primarily yielding the (S)-enantiomer, likely through intestinal microflora metabolism. [, , ]
Q2: What is known about the pharmacokinetics of Dihydrooroxylin A?
A2: Research suggests that following oral administration of herbal medicines containing oroxylin A, dihydrooroxylin A is formed in the intestinal tract and subsequently absorbed. Urinary excretion profiles of Dihydrooroxylin A, alongside its precursor flavones, provide insights into its pharmacokinetics. The delayed excretion pattern observed for Dihydrooroxylin A compared to its precursor suggests it undergoes molecular transformation in the gut before absorption. [, , ] Interestingly, there seems to be inter-individual variability in the metabolism of Dihydrooroxylin A, with some individuals exhibiting much lower levels of the metabolite. This suggests potential differences in gut microflora activity. []
Q3: Does Dihydrooroxylin A exhibit any biological activity?
A3: While Dihydrooroxylin A itself has not been extensively studied, its precursor flavone, oroxylin A, along with other flavonoids present in the same herbal remedies, has demonstrated inhibitory effects on concanavalin A-induced human lymphocyte blastogenesis. This suggests potential anti-inflammatory activity. [] Whether dihydrooroxylin A shares similar activity requires further investigation.
Q4: What analytical techniques are employed in studying Dihydrooroxylin A?
A4: Several analytical techniques have been employed to isolate, characterize, and quantify dihydrooroxylin A. These include:
- High-performance liquid chromatography (HPLC): Used to separate and quantify Dihydrooroxylin A from other compounds in biological samples, such as urine. Chiral HPLC, using stationary phases like cellulose tris(3,5-dimethylphenylcarbamate), allows for the separation and analysis of Dihydrooroxylin A enantiomers. [, , ]
- Spectroscopic methods: Techniques like Ultraviolet-Visible spectroscopy (UV), Circular Dichroism (CD), Electron Impact Mass Spectrometry (EI-MS), and Nuclear Magnetic Resonance (NMR) are instrumental in structural elucidation and stereochemical determination. [, , , ]
Q5: Are there any known structural analogs of Dihydrooroxylin A in nature?
A5: Yes, several structural analogs of Dihydrooroxylin A exist in nature, often as glycosides or with minor structural variations:
- (2S)-5,7,2′,5′-Tetrahydroxy-6-methoxyflavanone and its glycosides: These compounds, isolated from the roots of Scutellaria scandens, share the core flavanone structure with Dihydrooroxylin A but have an additional hydroxyl group and are often found conjugated with various sugars. []
- 5,2′-Dihydroxy-6,7-methylenedioxyflavanone: Isolated from Agriophyllum squarrosum, this analog differs from Dihydrooroxylin A by the presence of a methylenedioxy bridge instead of two separate hydroxyl groups. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



